molecular formula C19H17NO4 B4801426 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione

1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione

Cat. No.: B4801426
M. Wt: 323.3 g/mol
InChI Key: SGYYRCWTGGDWND-UHFFFAOYSA-N
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Description

1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a phenylethane-1,2-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione typically involves multiple steps. One common method includes the reaction of morpholine with 4-bromobenzoyl chloride to form 4-(morpholine-4-carbonyl)phenyl bromide. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with phenylboronic acid under palladium catalysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially when electron-withdrawing groups are present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholine-4-carbonyl)phenylboronic acid
  • 2-((2-fluoro-3-(morpholine-4-carbonyl)phenyl)imino)thiazolidin-4-one
  • N-(2-chloro-1-(morpholine-4-carbonyl)-2-phenyl-vinyl)-benzamide

Uniqueness

1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a morpholine ring with a phenylethane-1,2-dione moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

IUPAC Name

1-[4-(morpholine-4-carbonyl)phenyl]-2-phenylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-17(14-4-2-1-3-5-14)18(22)15-6-8-16(9-7-15)19(23)20-10-12-24-13-11-20/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYYRCWTGGDWND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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